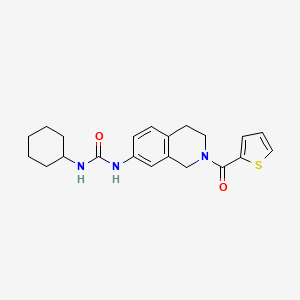
1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its complex structure, which includes a cyclohexyl group, a thiophene ring, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers exploring novel therapeutic agents.
准备方法
The synthesis of 1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps :
Formation of Thiophene-2-Carboxylate Derivatives: The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature produces benzo[b]thiophene-2-carboxylate derivatives.
Hydrolysis: The benzo[b]thiophene-2-carboxylate derivatives are then hydrolyzed using potassium hydroxide (KOH) to obtain the corresponding carboxylic acids.
Cyclization and Urea Formation:
化学反应分析
1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Biology: It has shown potential in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for further investigation as a therapeutic agent.
作用机制
The mechanism by which 1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways . For instance, molecular docking studies have suggested that similar compounds can bind to the active sites of enzymes and receptors, potentially inhibiting their activity. This binding can lead to various biological effects, such as apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can be compared with other similar compounds, such as benzo[b]thiophene-diaryl urea derivatives . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a cyclohexyl group, a thiophene ring, and a tetrahydroisoquinoline moiety, which may confer distinct biological activities and chemical properties.
Similar Compounds
- Benzo[b]thiophene-diaryl urea derivatives
- Other thiophene-based urea compounds
属性
IUPAC Name |
1-cyclohexyl-3-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJDYTWHFIZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)
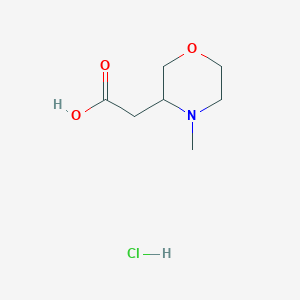
![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)
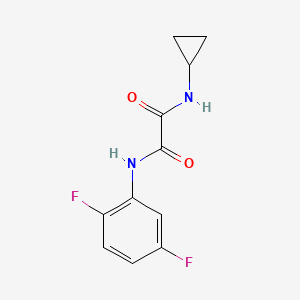
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/new.no-structure.jpg)
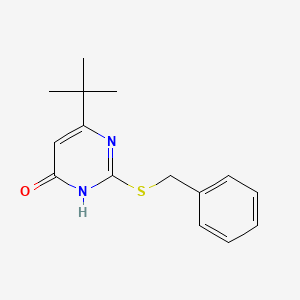
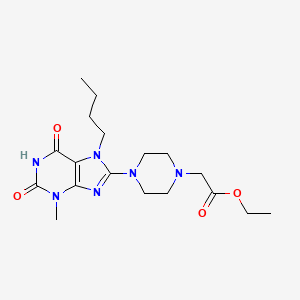
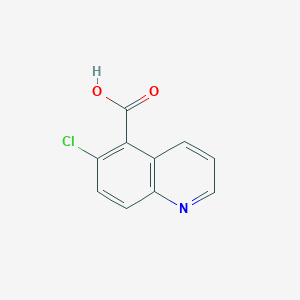
![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)
![N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2872657.png)
